molecular formula C7H5ClN2O4 B12956548 (5-Chloro-3-nitro-pyridin-2-YL)-acetic acid CAS No. 886373-46-2

(5-Chloro-3-nitro-pyridin-2-YL)-acetic acid

Cat. No.: B12956548
CAS No.: 886373-46-2
M. Wt: 216.58 g/mol
InChI Key: VWHAMQIMKDILEC-UHFFFAOYSA-N
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Description

2-(5-Chloro-3-nitropyridin-2-yl)acetic acid is an organic compound with the molecular formula C7H5ClN2O4 It is a derivative of pyridine, characterized by the presence of a chloro and nitro group on the pyridine ring, and an acetic acid moiety attached to the 2-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-chloro-3-nitropyridin-2-yl)acetic acid typically involves the nitration of 2-chloropyridine followed by the introduction of the acetic acid group. One common method involves the reaction of 2-chloropyridine with nitric acid to form 5-chloro-3-nitropyridine. This intermediate is then reacted with bromoacetic acid in the presence of a base such as sodium hydroxide to yield 2-(5-chloro-3-nitropyridin-2-yl)acetic acid .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-(5-Chloro-3-nitropyridin-2-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(5-Chloro-3-nitropyridin-2-yl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(5-chloro-3-nitropyridin-2-yl)acetic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro group can participate in substitution reactions, modifying the compound’s activity and specificity. The acetic acid moiety can enhance the compound’s solubility and facilitate its transport within biological systems .

Comparison with Similar Compounds

Properties

CAS No.

886373-46-2

Molecular Formula

C7H5ClN2O4

Molecular Weight

216.58 g/mol

IUPAC Name

2-(5-chloro-3-nitropyridin-2-yl)acetic acid

InChI

InChI=1S/C7H5ClN2O4/c8-4-1-6(10(13)14)5(9-3-4)2-7(11)12/h1,3H,2H2,(H,11,12)

InChI Key

VWHAMQIMKDILEC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1[N+](=O)[O-])CC(=O)O)Cl

Origin of Product

United States

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